molecular formula C6H8O8 B13826217 (2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid

(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid

Cat. No.: B13826217
M. Wt: 208.12 g/mol
InChI Key: SZHSHWNTCPLDGC-XQOIJOSQSA-N
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Description

(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid is a polyhydroxy oxolane derivative characterized by a tetrahydrofuran (oxolane) core substituted with three hydroxyl groups at positions 2, 3, and 4, a ketone at position 5, and an acetic acid moiety at the 2-position of the ring.

Properties

Molecular Formula

C6H8O8

Molecular Weight

208.12 g/mol

IUPAC Name

(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid

InChI

InChI=1S/C6H8O8/c7-1-2(8)6(13,14-5(1)12)3(9)4(10)11/h1-3,7-9,13H,(H,10,11)/t1-,2-,3+,6+/m1/s1

InChI Key

SZHSHWNTCPLDGC-XQOIJOSQSA-N

Isomeric SMILES

[C@H]1([C@H]([C@](OC1=O)([C@H](C(=O)O)O)O)O)O

Canonical SMILES

C1(C(C(OC1=O)(C(C(=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid typically involves multiple steps. One common method includes the use of starting materials such as glucose or other carbohydrates. The synthesis process often involves oxidation and hydrolysis reactions under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, influencing various biochemical processes. Its hydroxyl groups allow it to form hydrogen bonds with target molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups—hydroxyls, ketone, and carboxylic acid—distinguish it from related oxolane derivatives. Below is a comparative analysis of structurally similar compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities References
(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid C₇H₁₀O₈* 246.15* Hydroxyl, ketone, carboxylic acid High polarity, potential antioxidant
[(2R)-5-Oxooxolan-2-yl]acetic acid C₆H₈O₄ 144.13 Ketone, carboxylic acid Intermediate in organic synthesis
2-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]acetic acid C₁₁H₁₃N₂O₈F 320.23 Fluoropyrimidine, hydroxyl, carboxylic acid Antiviral activity
(R)-2-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1,3-oxathiolan-5-one C₉H₁₂O₄S 216.25 Dioxolane, oxathiolane, ketone Chiral intermediate for L-nucleosides
5-(3',4'-Dihydroxyphenyl)-γ-valerolactone-4'-O-methyl-3'-O-glucuronide C₂₀H₂₄O₁₁ 440.39 Glucuronide, hydroxyl, lactone Metabolite of dietary polyphenols
Key Observations:

Hydroxyl Groups and Polarity : The target compound’s three hydroxyl groups enhance its hydrophilicity compared to [(2R)-5-Oxooxolan-2-yl]acetic acid (), which lacks hydroxyl substituents . This increased polarity may improve solubility in aqueous environments, making it more suitable for biological applications.

Stereochemical Complexity : The (R)-2-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1,3-oxathiolan-5-one () shares stereochemical precision with the target compound but incorporates sulfur in the oxathiolane ring, which may alter metabolic stability and lipophilicity .

Spectroscopic and Physicochemical Data

While direct spectroscopic data for the target compound are unavailable in the evidence, insights can be drawn from analogs:

  • NMR Shifts : Hydroxyl-rich compounds (e.g., Zygocaperoside in ) exhibit distinct ¹H-NMR signals between δ 3.5–5.5 ppm for hydroxyl protons and δ 1.8–2.5 ppm for ketones . The target compound’s additional hydroxyls would likely downshift protons adjacent to electronegative groups.
  • Crystal Structure : highlights the use of X-ray diffraction for resolving stereochemistry in oxolane derivatives, a method applicable to the target compound for confirming its 2R, 2S, 3R, 4R configuration .

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